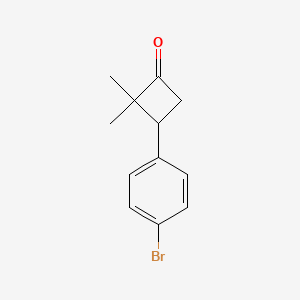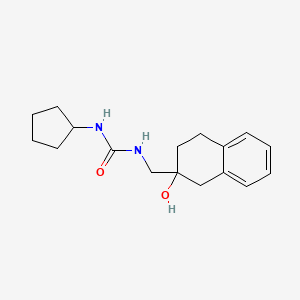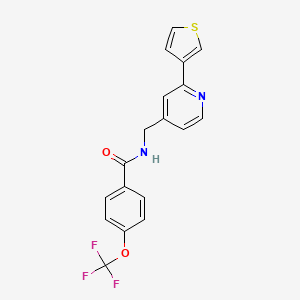![molecular formula C23H28N6O3 B2916065 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide CAS No. 1105231-99-9](/img/structure/B2916065.png)
2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions, amidation, and piperazine coupling. Researchers have employed various strategies to access it, starting from preformed pyrazoles or pyridines. For instance, the reaction of diphenylhydrazone and pyridine with iodine led to the first monosubstituted 1H-pyrazolo[3,4-b]pyridine. Other synthetic routes have also been explored .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine core, which can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. These structures closely resemble purine bases like adenine and guanine. The compound’s diversity centers lie at positions N1, C3, C4, C5, and C6 .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its reactions with various reagents, including oxidative processes, acylation, and cyclizations. For example, Jones reagent has been used for oxidation, and acetic acid with sodium acetate for esterification .
科学的研究の応用
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of compounds related to the chemical structure of interest have been explored in several studies. For instance, research conducted by Othman (2013) focused on the synthesis of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, pyrido[3',2':4,5]-thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing an antipyrine moiety. This work highlights the potential antimicrobial and antifungal activities of these compounds, suggesting their relevance in developing new therapeutic agents (Othman, 2013).
Synthesis and Biological Activities
The chemical synthesis of thieno[2,3-c]pyridines and related heterocyclic systems has been reported by El-Kashef et al. (2007). Their work provides insights into the reaction mechanisms and potential biological applications of these compounds, including their role in developing new chemical entities with possible therapeutic applications (El-Kashef et al., 2007).
Anticancer and Insecticidal Potential
Research on novel fluoro-substituted benzo[b]pyran compounds has demonstrated significant anti-lung cancer activity. These studies explore the synthesis of pyrazole and pyrimidine thione derivatives, indicating their potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005). Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggest the potential of these compounds as innovative insecticidal agents, further highlighting the diverse scientific research applications of related chemical structures (Fadda et al., 2017).
作用機序
The precise mechanism of action for this compound remains an active area of research. Its potential biological activities, such as antibacterial, antifungal, and antioxidant properties, warrant further investigation. Additionally, its impact on cellular components, including acetylcholinesterase inhibition, merits exploration .
特性
IUPAC Name |
N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSQOIKTKHZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)


![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)


![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)

![3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2916005.png)
